N-[2-methyl-5-(pyridin-3-ylcarbamoyl)phenyl]furan-2-carboxamide
Description
N-[2-methyl-5-(pyridin-3-ylcarbamoyl)phenyl]furan-2-carboxamide is a synthetic small molecule featuring a furan-2-carboxamide core linked to a substituted phenyl ring. The phenyl group is functionalized with a methyl group at the 2-position and a pyridin-3-ylcarbamoyl moiety at the 5-position.
Properties
Molecular Formula |
C18H15N3O3 |
|---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
N-[2-methyl-5-(pyridin-3-ylcarbamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H15N3O3/c1-12-6-7-13(17(22)20-14-4-2-8-19-11-14)10-15(12)21-18(23)16-5-3-9-24-16/h2-11H,1H3,(H,20,22)(H,21,23) |
InChI Key |
KAAQJUNGSWMYSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Biological Activity
N-[2-methyl-5-(pyridin-3-ylcarbamoyl)phenyl]furan-2-carboxamide is a compound of interest due to its potential therapeutic applications and biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and reviews.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a furan ring, a pyridine moiety, and a carboxamide functional group. Its molecular formula is , and it has a molecular weight of approximately 269.30 g/mol. The presence of the furan ring is significant, as compounds with this structure often exhibit diverse biological activities, including antifungal and anticancer properties.
Biological Activity Overview
-
Anticancer Activity :
- Several studies have indicated that compounds containing furan and pyridine moieties can inhibit cancer cell proliferation. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
- A specific study highlighted that related pyridinecarboxamide compounds exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting their potential for targeted cancer therapy .
-
Antifungal Activity :
- The furan ring has been associated with antifungal properties. Compounds with similar structures have demonstrated significant antifungal activity against pathogenic fungi, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole . This suggests that this compound may also possess antifungal capabilities.
-
Mechanism of Action :
- The biological activity of this compound may be attributed to its ability to interact with specific cellular targets, including enzymes involved in cell signaling pathways. For example, some studies have reported that pyridine derivatives can act as inhibitors of kinases involved in tumor progression .
Table 1: Summary of Biological Activities
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often focus on modifying the pyridine or furan components to enhance biological activity or selectivity.
Case Study: Synthesis Pathway
A notable synthetic pathway involves the reaction between substituted furan derivatives and pyridine-based amines under controlled conditions to yield the desired carboxamide product. This method allows for the exploration of various substituents that can influence the biological properties of the final compound .
Scientific Research Applications
Medicinal Chemistry Applications
N-[2-methyl-5-(pyridin-3-ylcarbamoyl)phenyl]furan-2-carboxamide has been investigated for various therapeutic applications:
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties against several cancer cell lines. Studies have shown:
- Mechanism of Action : It induces apoptosis in cancer cells by activating mitochondrial pathways, increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2.
- Cell Cycle Arrest : The compound can cause S-phase arrest in cancer cells, inhibiting their proliferation.
Antimicrobial Activity
The compound has demonstrated significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus, with potential antifungal properties also observed.
Synthetic Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Furan Ring : Utilizing furan derivatives through cyclization reactions.
- Pyridine Substitution : Introducing the pyridine moiety via nucleophilic substitution reactions.
- Carbamoylation : The final step often involves the formation of the carboxamide group through reaction with isocyanates or carbamates under controlled conditions.
Optimization of reaction conditions (temperature, solvents, and catalysts) is crucial to achieve high yields and purity.
Biological Interaction Studies
Interaction studies involving this compound focus on its binding affinity to specific enzymes and receptors. These studies are essential for elucidating its mechanism of action and identifying potential therapeutic targets:
- Enzyme Inhibition : Research has indicated that this compound can inhibit certain enzymes involved in cancer metabolism.
Future Research Directions
Ongoing research aims to further explore the therapeutic potential of this compound in various disease models. Future studies could focus on:
- In Vivo Efficacy : Testing the compound in animal models to assess its therapeutic efficacy and safety profile.
- Mechanistic Studies : Delving deeper into the molecular mechanisms underlying its anticancer and antimicrobial activities.
- Structural Modifications : Investigating derivatives of this compound to enhance potency or reduce side effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The following compounds share the furan-2-carboxamide scaffold but differ in substituents, leading to distinct physicochemical and biological properties:
Key Observations:
- Steric Effects : Bicyclo[1.1.1]pentane in introduces significant steric hindrance, which may limit binding to flat enzymatic pockets but improve selectivity.
- Electronic Effects : Nitro groups (22a) and fluorinated chains () are electron-withdrawing, altering reactivity and stability compared to the target’s pyridine-based carbamoyl group.
Spectroscopic and Analytical Data
- IR Spectroscopy : The target compound’s NH (~3300 cm⁻¹) and C=O (~1680 cm⁻¹) stretches align with analogs like 22a .
- NMR : The 2-methylphenyl group would show distinct aromatic protons at ~6.8–7.5 ppm, while the pyridin-3-ylcarbamoyl moiety introduces deshielded carbons at ~120–150 ppm (cf. ).
- HRMS : Expected [M+H]+ at 326.33, similar to structurally related compounds in .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[2-methyl-5-(pyridin-3-ylcarbamoyl)phenyl]furan-2-carboxamide and its analogues?
- Methodology : Utilize coupling reactions between furan-2-carbonyl chloride derivatives and substituted anilines under reflux conditions in acetonitrile or THF. Purification via preparative reverse-phase HPLC ensures high purity. Characterization should include / NMR, IR, and HRMS for structural confirmation **.
- Key Considerations : Optimize reaction stoichiometry and solvent choice to minimize byproducts like unreacted amines or acyl chlorides.
Q. How can the purity and structural integrity of this compound be validated?
- Methodology : Combine chromatographic (HPLC, TLC) and spectroscopic techniques. For crystalline derivatives, X-ray crystallography (as demonstrated for N-(2-nitrophenyl)furan-2-carboxamide) provides unambiguous confirmation of molecular conformation and intramolecular interactions **.
- Advanced Tip : Use variable-temperature NMR to detect rotational isomers or dynamic effects in solution.
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology : Screen for kinase inhibition (e.g., PRKD3) using enzymatic assays with ATP analogs, or assess antimicrobial activity via broth microdilution (MIC determination). Antiviral potential can be tested via docking studies against viral polymerases, as seen in monkeypox research **.
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the pyridine or furan rings) affect biological activity?
- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogues with halogen, methyl, or nitro groups. Compare IC values in kinase inhibition assays. For example, chlorophenyl or trifluoromethyl substitutions enhance potency against PRKD3 **.
- Data Contradictions : Resolve discrepancies (e.g., varying IC across studies) by standardizing assay conditions (e.g., ATP concentration, pH) and validating with orthogonal methods like SPR or cellular assays.
Q. What computational tools can predict binding modes and optimize lead compounds?
- Methodology : Use molecular docking (AutoDock, Schrödinger) to model interactions with target proteins (e.g., DNA polymerase or PRKD3). MD simulations (>100 ns) assess stability of ligand-protein complexes. Validate predictions with mutagenesis studies **.
Q. How can crystallographic data resolve conformational ambiguities in the carboxamide moiety?
- Methodology : Analyze X-ray structures to determine dihedral angles between the furan, carboxamide, and pyridine rings. Intramolecular hydrogen bonds (e.g., N–H···O=C) often stabilize planar conformations, while steric hindrance from methyl/pyridinyl groups induces torsional strain **.
Q. What strategies address low solubility or bioavailability in preclinical studies?
- Methodology : Introduce hydrophilic groups (e.g., morpholine, hydroxyethyl) via modular synthesis. Formulate as nanocrystals or use prodrug approaches (e.g., esterification of the carboxamide) to enhance pharmacokinetics **.
Data Contradiction Analysis
Q. How to reconcile conflicting reports on antimicrobial efficacy across analogues?
- Resolution : Cross-validate using standardized CLSI guidelines. Test compound stability under assay conditions (e.g., pH, serum proteins). For example, nitro-substituted furans may exhibit pH-dependent activity, leading to variability in MIC values **.
Q. Why do some analogues show high in vitro potency but poor cellular activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
